N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide
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Overview
Description
N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide is a complex organic compound that features a unique combination of functional groups, including a furan ring, a thiophene ring, a pyrazole ring, and a sulfonamide group
Mechanism of Action
Target of Action
Similar compounds have been shown to have anti-tubercular activity againstMycobacterium tuberculosis H37Ra .
Mode of Action
It’s known that similar compounds interact with their targets to inhibit their function . The molecular interactions of these compounds in docking studies reveal their suitability for further development .
Biochemical Pathways
It’s known that similar compounds can exhibit higher anti-tb activity against mtb .
Result of Action
Similar compounds have shown significant activity against mycobacterium tuberculosis h37ra .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the furan-2-carbonyl intermediate: This step involves the acylation of furan using an appropriate acylating agent.
Synthesis of the thiophene derivative: The thiophene ring is introduced through a coupling reaction with the furan-2-carbonyl intermediate.
Construction of the pyrazole ring: The pyrazole ring is formed via cyclization reactions involving suitable precursors.
Introduction of the sulfonamide group: The final step involves the sulfonation of the pyrazole derivative to introduce the sulfonamide group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide can undergo various chemical reactions, including:
Oxidation: The furan and thiophene rings can be oxidized under specific conditions.
Reduction: The carbonyl group can be reduced to an alcohol.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.
Major Products
Oxidation: Oxidized derivatives of the furan and thiophene rings.
Reduction: Alcohol derivatives of the carbonyl group.
Substitution: Various substituted sulfonamide derivatives.
Scientific Research Applications
N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its diverse functional groups.
Materials Science: Utilized in the synthesis of novel materials with unique electronic and optical properties.
Organic Synthesis: Serves as a building block for the synthesis of more complex organic molecules.
Comparison with Similar Compounds
Similar Compounds
N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide: Similar structure but with a carboxamide group instead of a sulfonamide group.
N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonyl chloride: Similar structure but with a sulfonyl chloride group instead of a sulfonamide group.
Uniqueness
The uniqueness of N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide lies in its combination of functional groups, which imparts distinct chemical reactivity and potential for diverse applications. The presence of the sulfonamide group, in particular, enhances its solubility and ability to form stable complexes with various biological targets.
Properties
IUPAC Name |
N-[[5-(furan-2-carbonyl)thiophen-2-yl]methyl]-1,3,5-trimethylpyrazole-4-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O4S2/c1-10-16(11(2)19(3)18-10)25(21,22)17-9-12-6-7-14(24-12)15(20)13-5-4-8-23-13/h4-8,17H,9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZSUKLICLKTQIL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)S(=O)(=O)NCC2=CC=C(S2)C(=O)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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